2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting with the preparation of the individual heterocyclic components. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.
Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine synthesis: This involves the cyclization of a suitable precursor under specific conditions, such as the use of a strong base and high temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Halogen atoms like bromine can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of multiple heterocyclic rings, which can confer specific chemical and biological properties not found in simpler compounds. This structural complexity allows for a wide range of potential interactions and applications.
Properties
Molecular Formula |
C17H17BrN6S |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
4-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C17H17BrN6S/c1-9-15(18)10(2)23(21-9)7-6-13-20-16-14-11-4-3-5-12(11)25-17(14)19-8-24(16)22-13/h8H,3-7H2,1-2H3 |
InChI Key |
MXYJYKNWOSMDQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCC5)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.